L-beta-Homoleucine hydrochloride
Overview
Description
Preparation Methods
The preparation of L-beta-Homoleucine hydrochloride is usually achieved through chemical synthesis . The synthetic routes involve using different precursor compounds and reaction conditions to obtain the target product. The specific preparation scheme may vary, but it generally involves a synthetic reaction . Industrial production methods are not extensively detailed in the available literature, but the compound is primarily synthesized for research purposes.
Chemical Reactions Analysis
L-beta-Homoleucine hydrochloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions for these reactions are not extensively documented.
Substitution: This type of reaction involves the replacement of one atom or group of atoms with another
Peptide Synthesis: This compound is suitable for solution phase peptide synthesis. This involves the formation of peptide bonds between amino acids to create peptides or proteins.
Scientific Research Applications
L-beta-Homoleucine hydrochloride has several scientific research applications, including:
Analytical Chemistry and Mass Spectrometry: It is used as a reference substance in mass spectrometry analysis to understand the molecular structure and composition of compounds.
Biomedical Research: The compound is used to study neurotransmitters and synaptic transmission.
Mechanism of Action
L-beta-Homoleucine hydrochloride exerts its effects through its role as a beta amino acid. Beta amino acids, including L-beta-Homoleucine, are remarkably stable to metabolism, exhibit slow microbial degradation, and are inherently stable to proteases and peptidases . They can fold into well-ordered secondary structures consisting of helices, turns, and sheets . The specific molecular targets and pathways involved in its mechanism of action are not extensively documented.
Comparison with Similar Compounds
L-beta-Homoleucine hydrochloride can be compared with other similar compounds, such as:
L-alpha-Leucine: The alpha analogue of L-beta-Homoleucine, which is more common and makes up most polypeptides in a cell.
D-beta-Homoleucine: The enantiomer of L-beta-Homoleucine, which is less common.
This compound is unique due to its stability to metabolism and its ability to form well-ordered secondary structures .
Properties
IUPAC Name |
(3S)-3-amino-5-methylhexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375812 | |
Record name | L-beta-Homoleucine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96386-92-4 | |
Record name | L-beta-Homoleucine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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